(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide

Chiral chemistry Enantiomeric purity Procurement specification

The (3S,4R) enantiomer of 4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide is an essential chiral building block for medicinal chemistry programs targeting kinase inhibitors, particularly within JAK inhibitor chemical space. Unlike the racemic mixture (CAS 1598548-94-7), this stereochemically defined molecule ensures unambiguous structure-activity relationships (SAR) by eliminating the confounding biological effects of the inactive enantiomer. Its free secondary amine enables direct diversification via N-acylation or sulfonylation, offering a critical step-economy advantage for parallel synthesis. This low-molecular-weight (208.26 g/mol) scaffold is a synthetically tractable entry point for fragment-growing strategies. Procure the defined enantiomer to guarantee reproducible biochemical assay data and avoid the development of misleading IC₅₀ values in your lead optimization.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 2044706-31-0
Cat. No. B2670702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide
CAS2044706-31-0
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1=C(C=NN1C)C2CNCC2C(=O)N
InChIInChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15)/t8-,9+/m0/s1
InChIKeyRVSSCNUDARFCGB-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 2044706-31-0)


(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 2044706-31-0) is a chiral, enantiomerically defined pyrrolidine-3-carboxamide featuring a 1,5-dimethylpyrazole substituent at the 4-position with defined (3S,4R) stereochemistry, molecular formula C₁₀H₁₆N₄O, and molecular weight 208.26 g/mol . Unlike the racemic mixture (CAS 1598548-94-7), which lacks stereochemical definition, this compound possess specific three-dimensional arrangement at two chiral centers . It serves as a chiral building block in medicinal chemistry programs targeting enzymes and receptors, and appears as a substructure in patent literature related to kinase inhibitor scaffolds, particularly within JAK inhibitor chemical space [1]. The compound is commercially available as a single enantiomer at min. 95% purity (CAS 2044706-31-0), in contrast to the racemate which is also supplied at ≥95% purity but without enantiomeric specification .

Why the Racemate Cannot Substitute for (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide in Chiral-Sensitive Applications


The racemic mixture (CAS 1598548-94-7) and the single enantiomer (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 2044706-31-0) share identical molecular formula, molecular weight (208.26 g/mol), and elemental composition, yet are fundamentally non-interchangeable in any application where stereochemistry governs molecular recognition . The (3S,4R) enantiomer possesses a defined three-dimensional arrangement of substituents around two chiral centers that determines its fit within chiral binding pockets of biological targets, whereas the racemate contains equal proportions of both (3S,4R) and (3R,4S) enantiomers, diluting the active stereoisomer to at most 50% of the total material . In enantioselective synthesis, use of the racemate introduces the wrong enantiomer as a contaminant, potentially yielding diastereomeric products that are difficult to separate; in biological assays, the presence of the opposite enantiomer can produce confounding antagonistic, off-target, or toxicological signals that are absent when the single enantiomer is used . This principle is well-established in pyrrolidine-3-carboxamide medicinal chemistry, where diastereoisomeric pairs have been shown to exhibit opposite functional activities at the same receptor target (e.g., agonist vs. antagonist) [1].

Quantitative Differentiation Evidence for (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide vs. Closest Analogs


Stereochemical Purity: Single (3S,4R) Enantiomer vs. Racemic Mixture in Procurement Specifications

The (3S,4R) enantiomer (CAS 2044706-31-0) is supplied as a stereochemically defined single enantiomer with minimum 95% chemical purity. In contrast, the racemic mixture (CAS 1598548-94-7), while also supplied at ≥95% chemical purity, contains both (3S,4R) and (3R,4S) enantiomers in approximately equal proportions, meaning the effective concentration of the desired (3S,4R) stereoisomer in the racemate is at most ~50% of the total material . This distinction is critical because the two enantiomers are non-superimposable mirror images that can exhibit divergent—or even opposite—biological activities, as documented for structurally related pyrrolidine-3-carboxamide diastereoisomers at the melanocortin-4 receptor [1].

Chiral chemistry Enantiomeric purity Procurement specification

Structural and Stereochemical Differentiation from (2R,3R)-Regioisomeric Pyrrolidine-3-carboxamide Analogs

The target compound bears the 1,5-dimethylpyrazole group at the pyrrolidine 4-position with (3S,4R) stereochemistry and a free carboxamide at position 3. A closely related analog, (2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxamide (CAS 1820569-81-0), differs in several key structural parameters: (a) the pyrazole is attached at the pyrrolidine 2-position rather than the 4-position, (b) the pyrrolidine ring contains a 5-oxo group (pyrrolidinone), (c) the nitrogen is N-methylated, and (d) the stereochemistry is (2R,3R) rather than (3S,4R). These structural differences produce a distinct molecular formula (C₁₁H₁₆N₄O₂, MW 236.3 vs. C₁₀H₁₆N₄O, MW 208.26), altered hydrogen-bonding capacity, and a completely different spatial presentation of the pyrazole pharmacophore . The (2R,3R) analog has been associated with JAK inhibitory activity in patent literature, with IC₅₀ values of 550 nM reported against JAK kinase [1], confirming that regioisomeric positioning of the dimethylpyrazole on the pyrrolidine scaffold produces measurable differences in kinase binding.

Regioisomer differentiation Kinase inhibitor scaffold Structure-activity relationships

Chiral Building Block Utility: Free Secondary Amine as a Synthetic Handle vs. N-Substituted Analogs

The (3S,4R) compound contains a free secondary amine on the pyrrolidine ring (no N-substitution), distinguishing it from N-benzylated analogs such as (3R,4S)-1-Benzyl-N-(cyanomethyl)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 2223337-02-6, MW 337.427) . The free amine enables direct N-functionalization (acylation, alkylation, sulfonylation, reductive amination) without deprotection steps, making this compound a directly usable chiral building block for parallel library synthesis. The N-benzyl analog, with a molecular weight 62% higher (337.4 vs. 208.3 g/mol), requires hydrogenolysis to reveal the free amine, adding a synthetic step and potentially compromising stereochemical integrity under harsh deprotection conditions . The difference in molecular weight also affects calculated physicochemical properties: the target compound has a lower topological polar surface area (TPSA: 72.94 Ų) and LogP of approximately -0.48, compared to the significantly more lipophilic N-benzyl derivative .

Chiral building block Enantioselective synthesis Parallel SAR

Patent-Contextualized Scaffold Relevance: Presence in JAK and Kinase Inhibitor Chemical Space

The (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide scaffold appears in patent literature related to kinase inhibitor programs. The substance SID 450147942 (PubChem) is deposited from Google Patents, indicating the compound or close derivatives thereof are described in patent filings [1]. Separately, dimethylpyrazole-pyrrolidine hybrid scaffolds are established in the JAK inhibitor patent landscape, with compounds bearing the 1,5-dimethylpyrazole motif demonstrating JAK3-selective inhibitory activity (e.g., the irreversible covalent JAK3 inhibitor ritlecitinib/PF-06651600 achieves selectivity through interaction with Cys-909 in JAK3, with an IC₅₀ of 33.1 nM and >1,000-fold selectivity over JAK1 and JAK2) [2]. While the target compound itself is not claimed to have direct JAK activity in publicly available data, its structural embedding within this patent space distinguishes it from pyrrolidine-3-carboxamides lacking the dimethylpyrazole moiety, which populate entirely different target classes (e.g., melanocortin receptors, 11β-HSD1) [3].

Kinase inhibitor JAK inhibitor Patent landscape Medicinal chemistry scaffold

Evidence-Backed Application Scenarios for (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide


Enantioselective Kinase Inhibitor SAR Campaigns Requiring Defined Chiral Building Blocks

In kinase inhibitor lead optimization programs, particularly those exploring JAK family targets, the (3S,4R) single enantiomer enables unambiguous interpretation of structure-activity relationships. Using the defined stereoisomer eliminates the confounding effects of the opposite enantiomer present in the racemate, which can produce misleading IC₅₀ values or mask true activity in biochemical assays [1]. The presence of this scaffold in patent-deposited substance collections (PubChem SID 450147942) supports its relevance in kinase-targeted medicinal chemistry [2].

Parallel Library Synthesis Using a Free-Amine Chiral Scaffold

The free secondary amine on the pyrrolidine ring of (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide permits direct diversification via N-acylation, sulfonylation, or reductive amination without the need for deprotection steps required by N-benzylated analogs such as CAS 2223337-02-6 (MW 337.427) . This step-economy advantage is significant for parallel synthesis workflows where each additional synthetic step multiplies across an entire library. The low molecular weight (208.26 g/mol) and moderate LogP (~ -0.48) also align with fragment-like physicochemical property ranges favorable for lead optimization .

Enantiopure Reference Standard for Chiral Chromatographic Method Development

The (3S,4R) enantiomer (CAS 2044706-31-0) can serve as an authentic reference standard for developing chiral HPLC or SFC methods to separate and quantify enantiomers of pyrrolidine-3-carboxamide derivatives. Its defined stereochemistry provides a retention-time benchmark that enables accurate enantiomeric excess (ee) determination of reaction products or isolated intermediates . The racemate (CAS 1598548-94-7), by contrast, cannot serve this purpose as it lacks stereochemical definition and would produce two peaks of unknown assignment .

Scaffold-Hopping Starting Point for Kinase-Focused Fragment-Based Drug Discovery

The (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide scaffold occupies a chemical space at the intersection of pyrrolidine-3-carboxamide chirality and dimethylpyrazole-based kinase recognition. The dimethylpyrazole motif is a privileged structure in kinase inhibitor design, as exemplified by the clinical JAK3 inhibitor ritlecitinib which achieves JAK3 selectivity through covalent cysteine engagement (IC₅₀ 33.1 nM, >1,000-fold selectivity over JAK1/JAK2) [3]. This compound provides a synthetically tractable, low-molecular-weight entry point (208.26 g/mol) for fragment-growing or scaffold-hopping strategies targeting kinase ATP-binding sites, as an alternative to the (2R,3R)-pyrrolidinone regioisomer (CAS 1820569-81-0, MW 236.3) which lacks the free amine synthetic handle .

Quote Request

Request a Quote for (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.